molecular formula C18H14N2O3 B186492 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione CAS No. 53157-46-3

2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione

Cat. No. B186492
Key on ui cas rn: 53157-46-3
M. Wt: 306.3 g/mol
InChI Key: QXPSOWPOHSZKEK-UHFFFAOYSA-N
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Patent
US05770742

Procedure details

To a suspension of serotonin creatinine sulfate monohydrate (5 g, 12.333 mmol) in water (80 mL) were added N-carbethoxyphthalimide (2.84 g, 1.30 mmol) and potassium carbonate (3.54 g, 24.6 mmol). The resulting mixture was stirred at room temperature for 4 hours. The precipitate was filtered, washed with water and dried to give the title compound (3.8 g, 100%) as a yellow solid. 1H NMR (CD3SOCD3, 300 MHz) δ: 10.52 (s, 1H), 8.64 (s, 1H), 7.87-7.83 (A2B2 system, 4H), 7.12 (d, J=8.6 Hz, 1H), 7.08 (broad s, 1H), 6.89 (broad s, 1H), 6.60 (broad d, J=8.6 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
3.54 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
CN1C(N)=NC(=O)C1.[CH:9]1[C:14]([OH:15])=[CH:13][C:12]2[C:16]([CH2:19][CH2:20][NH2:21])=[CH:17][NH:18][C:11]=2[CH:10]=1.O.OS(O)(=O)=O.C(N1[C:37](=[O:38])[C:36]2=[CH:39][CH:40]=[CH:41][CH:42]=[C:35]2[C:34]1=[O:43])(OCC)=O.C(=O)([O-])[O-].[K+].[K+]>O>[OH:15][C:14]1[CH:13]=[C:12]2[C:11](=[CH:10][CH:9]=1)[NH:18][CH:17]=[C:16]2[CH2:19][CH2:20][N:21]1[C:37](=[O:38])[C:36]2=[CH:39][CH:40]=[CH:41][CH:42]=[C:35]2[C:34]1=[O:43] |f:0.1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.O.OS(=O)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.84 g
Type
reactant
Smiles
C(=O)(OCC)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
3.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC=1C=C2C(=CNC2=CC1)CCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 954.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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